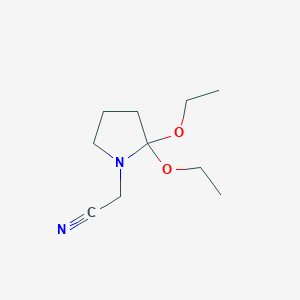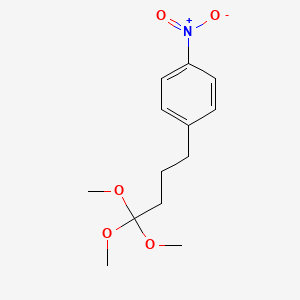
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is a chemical compound known for its woody, dry odor. It is used in the fragrance industry due to its unique scent profile. The compound is also known for its structural complexity, which includes a cyclohexyl ring substituted with three methyl groups and a hexenone chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one typically involves the hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves starting from α-cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide to yield the corresponding 3-hexenone. Finally, hydrogenation with nickel–copper chromite as a catalyst gives a mixture with a high percentage of the trans-isomer .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The use of heterogeneous catalysts in each step of the synthesis is preferred for industrial applications due to the ease of separation from substrates and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel or rhodium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one involves its interaction with olfactory receptors, leading to the perception of its woody, dry odor. The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of smell .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Known for its woody, amber-like odor and used in similar applications in the fragrance industry.
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar structure and odor profile, used in the fragrance industry.
Uniqueness
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is unique due to its specific structural configuration, which imparts a distinct woody, dry odor that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Propiedades
| 94608-85-2 | |
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1-(2,2,6-trimethylcyclohexyl)hex-1-en-3-one |
InChI |
InChI=1S/C15H26O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h9-10,12,14H,5-8,11H2,1-4H3 |
Clave InChI |
DFKHQLOANKRDRK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C=CC1C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







